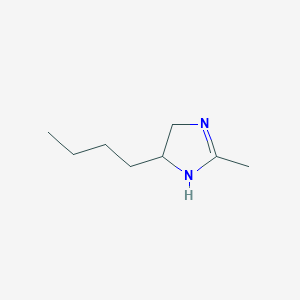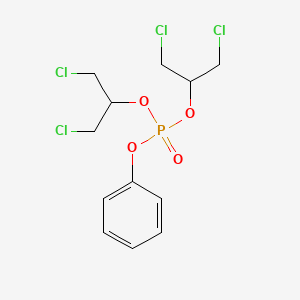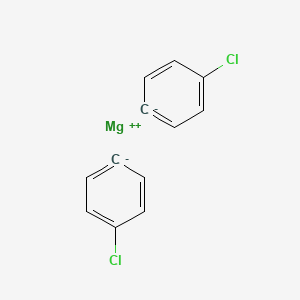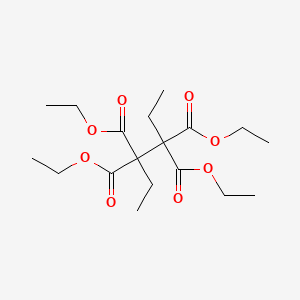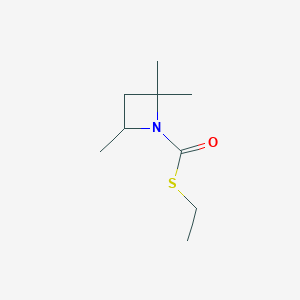
S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate: is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the carbothioate group adds to its reactivity and potential utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various azetidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with various molecular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive molecules .
Comparación Con Compuestos Similares
- S-Propyl 2,2,4-trimethylazetidine-1-carbothioate
- 2,2,4-Trimethylazetidine
Comparison: Compared to its analogs, S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate offers unique reactivity due to the presence of the ethyl group. This can influence its solubility, reactivity, and overall chemical behavior. The ethyl group can also impact the compound’s interaction with biological targets, potentially leading to different biological activities .
Conclusion
This compound is a versatile compound with significant potential in various fields, including synthetic chemistry, medicinal chemistry, and industrial applications. Its unique structure and reactivity make it a valuable building block for the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
54395-78-7 |
|---|---|
Fórmula molecular |
C9H17NOS |
Peso molecular |
187.30 g/mol |
Nombre IUPAC |
S-ethyl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C9H17NOS/c1-5-12-8(11)10-7(2)6-9(10,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
SRTIDSLFPZBWDI-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)N1C(CC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


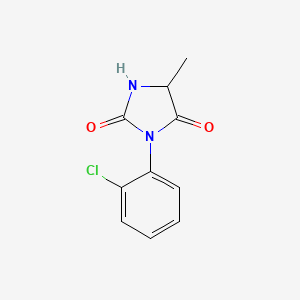

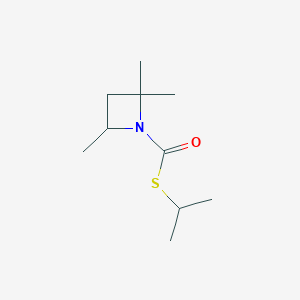

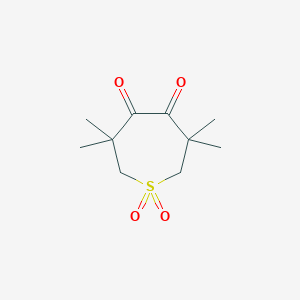
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
